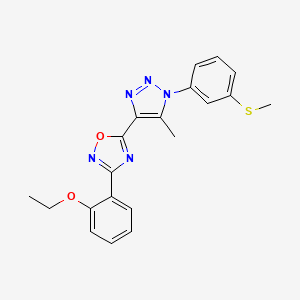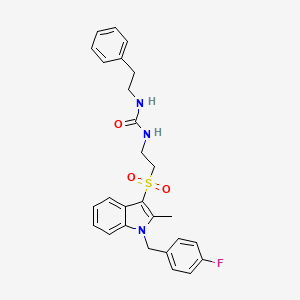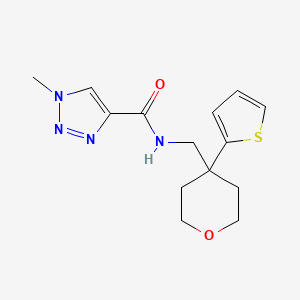
3-(2-ethoxyphenyl)-5-(5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
There is a mention of a reaction of 3-(2-ethoxyphenyl)-substituted chalcone with aminoazoles . The nature of aza groups in aminoazoles was found to affect the regioselectivity of β-amination in the course of the formation of isomeric pyrazolo [3,4- b ]pyridine, azolo [1,5- a ]- and [4,3- a ]-pyrimidine systems . A regulatory role of catalysts and solvents in the direction of the cascade reactions was established . Mechanisms of the reactions were suggested . A significance of the alkoxy substituent in chalcone for stereoselective synthesis of Michael adducts, including 3-(2-ethoxyphenyl)-3-(7-(2-ethoxyphenyl)-5-phenyl-6,7-dihydroazolopyrimidin-6-yl)-1-phenylpropan-1-ones, was demonstrated .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Evaluation
The compound 3-(2-ethoxyphenyl)-5-(5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole, belonging to the 1,2,4-oxadiazole family, has been extensively researched for its potential in various scientific applications. While the specific compound's detailed studies were not directly found, the research on closely related 1,2,4-oxadiazole derivatives provides insight into the possible applications and significance of this compound.
Antimicrobial Applications : Novel 1,2,4-triazole derivatives, including those with oxadiazole groups, have been synthesized and evaluated for their antimicrobial activities. These compounds were found to possess good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Properties : A series of 1,2,4-oxadiazol-3-yl derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines. The studies showed that these compounds demonstrated good to moderate anticancer activities, suggesting their potential in cancer treatment research (Yakantham et al., 2019).
Chemical Synthesis and Drug Design : The synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles, as building blocks towards 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, demonstrates the compound's role in facilitating the development of novel heterocyclic compounds with potential pharmaceutical applications (Wet-osot et al., 2017).
Computational and Pharmacological Evaluation : Heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole, have been computationally and pharmacologically evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underlines the importance of such compounds in developing new therapeutic agents (Faheem, 2018).
Photoinduced Molecular Rearrangements : The study of the photochemistry of 1,2,4-oxadiazoles has provided valuable insights into their behavior under light irradiation, which can be beneficial for developing photostable pharmaceuticals and materials science applications (Buscemi et al., 1996).
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenyl)-5-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-4-26-17-11-6-5-10-16(17)19-21-20(27-23-19)18-13(2)25(24-22-18)14-8-7-9-15(12-14)28-3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYBOWFFVIUGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B2661991.png)
![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone](/img/structure/B2661992.png)
![4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2661993.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2661997.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2662000.png)

![1-(2-methoxyphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2662004.png)
![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2662007.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2662011.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2662012.png)
